molecular formula C18H17ClN4O4S2 B2520263 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 533872-28-5

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2520263
CAS No.: 533872-28-5
M. Wt: 452.93
InChI Key: SSUMSAYZXLZZLU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O4S2/c19-15-9-8-14(28-15)17-21-22-18(27-17)20-16(24)12-4-6-13(7-5-12)29(25,26)23-10-2-1-3-11-23/h4-9H,1-3,10-11H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUMSAYZXLZZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 5-chlorothiophen-2-yl moiety. This is followed by the formation of the 1,3,4-oxadiazole ring and the subsequent introduction of the piperidin-1-ylsulfonyl group to the benzamide core. Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening methods can also be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Profile :

  • IUPAC Name : N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
  • Molecular Formula : C₁₈H₁₇ClN₄O₄S₂
  • Molecular Weight : 452.9 g/mol
  • Key Features :
    • 1,3,4-Oxadiazole core : Linked to a 5-chlorothiophen-2-yl group, enhancing π-π stacking and hydrophobic interactions.
    • Benzamide moiety : Substituted with a piperidin-1-ylsulfonyl group, contributing to solubility and target binding .
  • Physicochemical Properties :
    • XLogP3 : 3.3 (moderate lipophilicity)
    • Hydrogen Bond Acceptors : 8
    • Topological Polar Surface Area (TPSA) : 142 Ų (indicative of moderate membrane permeability) .

Structural Comparison with Analogous Compounds

Table 1: Structural Features of Selected 1,3,4-Oxadiazole Derivatives

Compound Name / ID Oxadiazole Substituent Benzamide Substituent Key Functional Groups
Target Compound 5-Chlorothiophen-2-yl 4-(Piperidin-1-ylsulfonyl) Sulfonamide, Chlorothiophene
LMM5 () 4-Methoxyphenylmethyl 4-[Benzyl(methyl)sulfamoyl] Methoxy, Benzylmethylsulfonamide
LMM11 () Furan-2-yl 4-[Cyclohexyl(ethyl)sulfamoyl] Furan, Cyclohexylethylsulfonamide
HSGN-238 () 5-Chlorothiophen-2-yl 4-(Trifluoromethoxy) Trifluoromethoxy, Chlorothiophene
Compound 7 () 5,6,7,8-Tetrahydronaphthalen-2-yl 4-Bromo Bromo, Tetrahydronaphthalene
Compound 54 () Cyclohexyl 4-Fluoro Fluoro, Cyclohexyl

Key Observations :

  • Sulfonamide variations : Piperidin-1-ylsulfonyl (target) vs. dipropylsulfamoyl () vs. benzyl/methyl (LMM5) — these substituents modulate solubility and target affinity .
  • Electron-withdrawing groups (e.g., bromo, trifluoromethoxy) in analogs like HSGN-238 and Compound 7 may enhance stability or binding to charged residues .

Key Insights :

  • Antifungal Activity : LMM5 and LMM11 demonstrate efficacy against C. albicans, linked to thioredoxin reductase inhibition. The target compound’s piperidinylsulfonyl group may similarly enhance antifungal potency .
  • Antibacterial Potential: HSGN-238 (structurally similar to the target compound) shows strong activity against N. gonorrhoeae, suggesting the 5-chlorothiophen-2-yl group may be critical for antibacterial effects .

Observations :

  • Yield Variability : Compound 7 (50% yield) highlights efficient bromo-substitution, while others (e.g., Compound 6, 15%) suggest challenges in trifluoromethyl group incorporation .
  • Purity : High HPLC purity (>95%) in analogs () underscores reliable synthesis protocols, though data for the target compound is lacking .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity : The target compound’s XLogP3 (3.3) is comparable to LMM5 (estimated ~3.5) but lower than HSGN-238 (trifluoromethoxy may increase logP). Optimal logP (2–5) suggests favorable absorption .
  • Hydrogen Bonding : High TPSA (142 Ų) may limit blood-brain barrier penetration but enhance solubility for systemic applications .

Biological Activity

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes oxadiazole and piperidine moieties, which are known for their pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C14H14ClN3O3SC_{14}H_{14}ClN_{3}O_{3}S, and it has a molecular weight of approximately 355.8 g/mol. The presence of halogen (chlorine) and heterocyclic rings (thiophene and oxadiazole) contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
  • Introduction of the Chlorothiophene Moiety : This step involves reacting the oxadiazole intermediate with 5-chlorothiophene derivatives.
  • Attachment of the Piperidinylsulfonyl Group : The final step includes coupling the chlorothiophene-oxadiazole intermediate with piperidinylsulfonyl derivatives.

Antitumor Activity

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant antitumor activity. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines by interfering with cellular signaling pathways and inducing oxidative stress .

Antimicrobial Properties

This compound has also demonstrated notable antimicrobial activity against a range of bacterial strains. In particular, compounds with similar structures have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, which can lead to therapeutic effects against diseases.
  • BSA Binding Studies : Binding interactions with bovine serum albumin (BSA) indicate its pharmacological effectiveness and potential for drug formulation .

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds:

CompoundActivityReference
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercuryAntibacterial
5-(4-methoxyphenyl)-1,3,4-oxadiazoleAntitumor
N-(5-bromothiophen-2-yloxy)-acetamideEnhanced biological activity

These findings underscore the potential of compounds containing oxadiazole and thiophene structures in drug development.

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